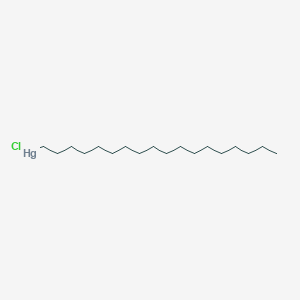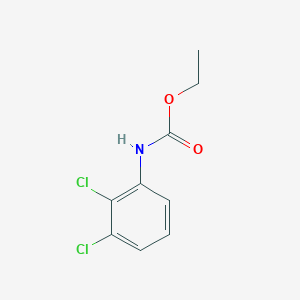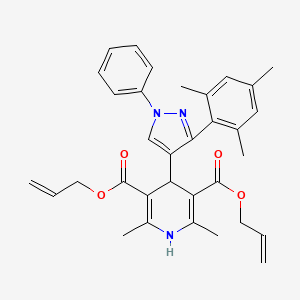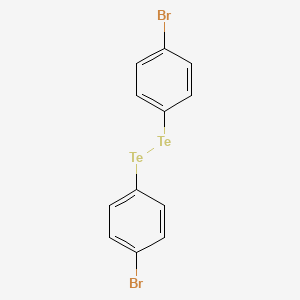
Chlorooctadecylmercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorooctadecylmercury is an organomercury compound with the chemical formula C18H37ClHg It is a unique compound due to the presence of both a long alkyl chain and a mercury atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chlorooctadecylmercury can be synthesized through the reaction of octadecylmagnesium chloride with mercuric chloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF). The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of mercury compounds due to their toxicity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Chlorooctadecylmercury undergoes several types of chemical reactions, including:
Oxidation: The mercury atom can be oxidized to form mercuric oxide.
Reduction: The compound can be reduced to form elemental mercury.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Mercuric oxide and octadecane.
Reduction: Elemental mercury and octadecane.
Substitution: Various organomercury compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chlorooctadecylmercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Used in the production of certain polymers and as an additive in lubricants.
Mecanismo De Acción
The mechanism of action of chlorooctadecylmercury involves its interaction with biological molecules. The long alkyl chain allows it to integrate into lipid membranes, while the mercury atom can form strong bonds with sulfur-containing amino acids in proteins. This interaction can disrupt protein function and cellular processes, leading to its toxic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Chlorotetradecylmercury
- Chlorooctylmercury
- Chlorododecylmercury
Uniqueness
Chlorooctadecylmercury is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to shorter-chain organomercury compounds. This makes it more hydrophobic and allows it to interact differently with biological membranes and other hydrophobic environments.
Propiedades
Número CAS |
39556-04-2 |
|---|---|
Fórmula molecular |
C18H37ClHg |
Peso molecular |
489.5 g/mol |
Nombre IUPAC |
chloro(octadecyl)mercury |
InChI |
InChI=1S/C18H37.ClH.Hg/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;;/h1,3-18H2,2H3;1H;/q;;+1/p-1 |
Clave InChI |
FYADTYISXKLWNM-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[Hg]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11967272.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11967275.png)



![4-(3-{[4-(Acetylamino)phenyl]sulfonyl}-2,3-dihydro-1h-imidazo[4,5-b]quinoxalin-1-yl)benzoic acid](/img/structure/B11967282.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967294.png)
![2-{(E)-[(4-ethylphenyl)imino]methyl}phenol](/img/structure/B11967297.png)
![4-{(E)-[({[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate](/img/structure/B11967299.png)



